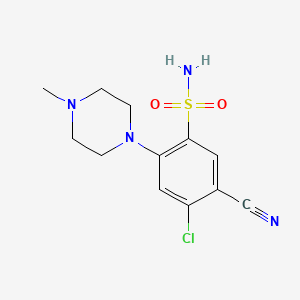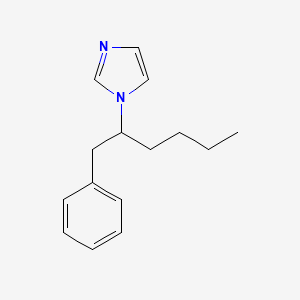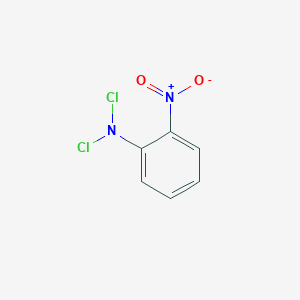![molecular formula C25H24O2 B14620474 3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene CAS No. 60055-03-0](/img/structure/B14620474.png)
3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene is an organic compound characterized by its unique structure, which includes two benzyloxy groups attached to a dihydrobenzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene typically involves the following steps:
- Starting Material: The synthesis begins with a suitable precursor, such as a benzoannulene derivative.
- Benzyloxy Group Introduction: The benzyloxy groups are introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the precursor in the presence of a base.
- Cyclization: The intermediate undergoes cyclization to form the dihydrobenzoannulene core.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, where the benzyloxy groups are converted to corresponding aldehydes or carboxylic acids.
- Reduction: Reduction reactions can convert the benzyloxy groups to benzyl alcohols.
- Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
- Oxidation: Products include benzoic acid derivatives.
- Reduction: Products include benzyl alcohol derivatives.
- Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
- Catalysis: It can be used as a ligand in catalytic reactions.
- Biochemical Studies: The compound’s derivatives are used in studying enzyme interactions and metabolic pathways.
- Drug Development: Potential applications in developing new pharmaceuticals due to its unique structure.
- Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene involves its interaction with molecular targets through its benzyloxy groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- 3,4-Dibenzyloxybenzaldehyde: Shares the benzyloxy functional groups but differs in the core structure.
- 4-Benzyloxy-3-methoxybenzaldehyde: Similar functional groups but with a methoxy group instead of a second benzyloxy group.
- 3,4,5-Trimethoxybenzaldehyde: Contains multiple methoxy groups instead of benzyloxy groups.
Uniqueness: 3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo7annulene is unique due to its dihydrobenzoannulene core, which imparts distinct chemical and physical properties compared to other benzyloxy-substituted compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
60055-03-0 |
|---|---|
Molekularformel |
C25H24O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,2-bis(phenylmethoxy)-8,9-dihydro-7H-benzo[7]annulene |
InChI |
InChI=1S/C25H24O2/c1-4-10-20(11-5-1)18-26-24-17-16-22-14-8-3-9-15-23(22)25(24)27-19-21-12-6-2-7-13-21/h1-2,4-8,10-14,16-17H,3,9,15,18-19H2 |
InChI-Schlüssel |
PFGOIHGGAYOQLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC2=C(C1)C(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



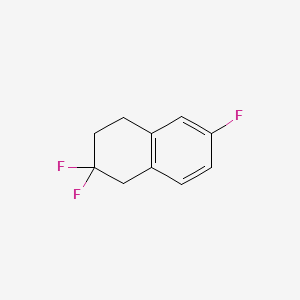
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
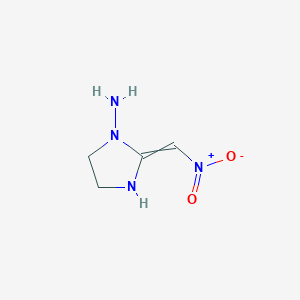

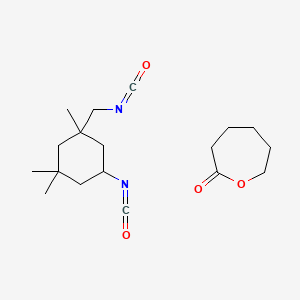
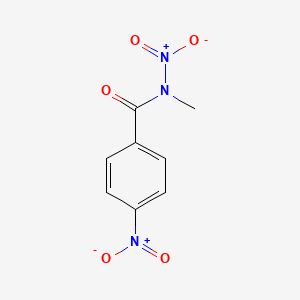
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

